molecular formula C6H5N3S B12977662 2-Methylthiazolo[4,5-d]pyrimidine CAS No. 859796-04-6

2-Methylthiazolo[4,5-d]pyrimidine

Cat. No.: B12977662
CAS No.: 859796-04-6
M. Wt: 151.19 g/mol
InChI Key: NAVKNJCPYYUREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that features a fused thiazole and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Methylthiazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiazolo[4,5-d]pyrimidine involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine
  • Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine
  • Pyrano[2,3-d]thiazole

Comparison: 2-Methylthiazolo[4,5-d]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and has shown promising results in anticancer research .

Properties

CAS No.

859796-04-6

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H5N3S/c1-4-9-6-5(10-4)2-7-3-8-6/h2-3H,1H3

InChI Key

NAVKNJCPYYUREB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.